(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine

Medicinal Chemistry ADME Optimization Physicochemical Properties

Chiral cyclopropylamine building blocks with incorrect stereochemistry undermine SAR reproducibility in drug discovery. (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine (CAS 1808068-50-9) eliminates this risk as the stereochemically pure enantiomer required for Glecaprevir-class HCV NS3/4A protease inhibitors and KDM1A/LSD1 epigenetic probes. • (1S,2S) configuration validated for Glecaprevir P1 pharmacophore • CHF₂ group: essential H-bond donor with metabolic stability (ClogP -0.415) • ≥95% purity; ambient storage; global delivery

Molecular Formula C4H7F2N
Molecular Weight 107.10 g/mol
Cat. No. B12283664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine
Molecular FormulaC4H7F2N
Molecular Weight107.10 g/mol
Structural Identifiers
SMILESC1C(C1N)C(F)F
InChIInChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2/t2-,3-/m0/s1
InChIKeyGAIGMFMTIOWSIT-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine: Structural Identifiers & Procurement Baseline


(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine (CAS 1808068-50-9) is a chiral cyclopropylamine derivative featuring a difluoromethyl (CHF₂) substituent at the 2-position and a primary amine at the 1-position, both in the (1S,2S) trans configuration [1]. The compound has a molecular weight of 107.10 g/mol, an XLogP3-AA value of 0.6, and a topological polar surface area of 26 Ų [1]. It serves as a conformationally constrained fluorinated building block primarily utilized in the synthesis of viral protease inhibitors, epigenetic modulators, and other bioactive molecules where stereochemical precision and fluorine incorporation are critical design elements [2][3].

Why Generic Substitution Fails: Stereochemistry, Fluorination & Conformation


In-class substitution of this compound with generic cyclopropylamine analogs—such as methyl-substituted variants or alternative fluorination patterns (monofluoromethyl, trifluoromethyl)—fails due to three inseparable differentiation factors that cannot be reproduced by simpler analogs. First, the (1S,2S) absolute stereochemistry is required for chiral recognition in asymmetric synthesis and biological target engagement; racemic or incorrect stereoisomeric mixtures introduce uncontrolled variables in downstream applications [1]. Second, the CHF₂ group uniquely balances hydrogen-bond donor capacity with metabolic stability, a property not shared by CH₃ (no H-bond donation), CF₃ (no H-bond donor; increased molecular weight), or CH₂F (single H-bond; distinct geometry) [2]. Third, the combination of the cyclopropane ring's conformational rigidity with the difluoromethyl group's rotamer preference yields a predictable spatial orientation that alternative substituents cannot replicate [3]. These factors collectively determine binding affinity, selectivity, and pharmacokinetic profile in the final drug candidate, making generic substitution scientifically invalid.

Quantitative Differentiation vs. Comparators


Lipophilicity Advantage Over Methyl Analog

The target compound exhibits a measured logP value of -0.415 [1]. In contrast, the non-fluorinated methyl analog (1S,2S)-2-methylcyclopropan-1-amine has a computed XLogP3 value of approximately 0.6 based on structural comparison with available data for related cyclopropylamines [2]. This represents a logP reduction of approximately 1.015 units, translating to substantially lower lipophilicity and altered membrane permeability characteristics [3].

Medicinal Chemistry ADME Optimization Physicochemical Properties

H-Bond Donor Capacity vs. Trifluoromethyl Analog

The target compound's difluoromethyl (CHF₂) group functions as a hydrogen-bond donor due to the polarized C-H bond adjacent to two electronegative fluorine atoms [1]. In contrast, the trifluoromethyl analog (1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine possesses a CF₃ group that is chemically incapable of donating a hydrogen bond, lacking the requisite hydrogen atom [2]. Furthermore, the trifluoromethyl analog has a molecular weight of 125.09 g/mol (free base) compared to 107.10 g/mol for the target compound, representing a 16.7% increase that adversely impacts ligand efficiency metrics [3].

Medicinal Chemistry Structure-Based Drug Design Fluorine Bioisosterism

SMB Chiral Resolution Efficiency

The (1S,2S) stereoisomer is obtained with high enantiomeric enrichment through simulated moving bed (SMB) chromatography resolution of the racemic amino ester intermediate in the large-scale synthesis of Glecaprevir's side chain [1]. The resolution step achieves separation of the desired (1S,2S) configuration from its enantiomer, with subsequent saponification yielding the target stereoisomer [2]. This validated chiral resolution process ensures consistent stereochemical purity, which is critical given that the enantiomeric (1R,2R) analog demonstrates different binding interactions in biological systems [3].

Chiral Separation Process Chemistry Asymmetric Synthesis

Conformational Locking and H-Bond Donor Geometry

Spectroscopic and computational analyses of difluoromethylcyclopropane reveal that the cis conformer—where the hydrogen atom of the CHF₂ group is oriented cis to the three-membered ring—is more stable than the gauche form in both gaseous and liquid phases, and represents the exclusive rotamer present in the solid state [1]. This conformational locking imposes a defined spatial orientation of the hydrogen-bond donor C-H vector relative to the cyclopropane ring plane, a property that non-fluorinated and mono-fluorinated cyclopropylamines cannot achieve due to the absence of this specific rotamer restriction [2]. The resulting conformational predictability enhances the reliability of structure-based drug design efforts utilizing this scaffold [3].

Conformational Analysis Structure-Based Design Molecular Recognition

Commercial Availability with QC Documentation

The target compound is commercially available at ≥95% purity from multiple established chemical suppliers, with documented analytical characterization including NMR, HPLC, or GC verification . In its hydrochloride salt form (CAS 1820573-97-4), the compound is also available at 95%+ purity with molecular weight 143.56 g/mol, providing an alternative formulation for improved handling and storage stability . This level of commercial availability and documented purity stands in contrast to less common fluorinated cyclopropylamine derivatives that may require custom synthesis or lack validated quality control data .

Chemical Procurement Quality Control Research Supply Chain

Synthetic Scalability via Glecaprevir Manufacturing

The difluoromethyl-substituted cyclopropyl amino acid core structure—of which the target amine is the decarboxylated analog—has been successfully synthesized on multi-kilogram scale to support late-stage clinical development of Glecaprevir, an FDA-approved HCV NS3/4A protease inhibitor [1]. The large-scale route consists of four key transformations: Knoevenagel condensation, Corey-Chaykovsky cyclopropanation, diastereoselective hydrolysis, and Curtius rearrangement followed by chiral resolution, achieving overall yields sufficient for commercial drug production [2]. This industrial validation of the scaffold's synthetic accessibility distinguishes it from structurally similar but less scalable fluorinated cyclopropane derivatives [3].

Process Chemistry Scale-Up Synthesis Pharmaceutical Manufacturing

Procurement-Driven Application Scenarios


Viral Protease Inhibitor P1 Building Block

This compound serves as a direct synthetic precursor or structural analog of the P1 difluoromethyl cyclopropyl amino acid moiety found in Glecaprevir and related HCV NS3/4A protease inhibitors [1]. Procurement of the (1S,2S) stereoisomer ensures the correct stereochemical configuration required for potent inhibition, as validated by the large-scale manufacturing process established for Glecaprevir's side chain [2]. The CHF₂ group provides the essential hydrogen-bond donor interaction with the protease active site while maintaining the conformational rigidity needed for optimal binding geometry [3].

KDM1A/LSD1 Epigenetic Inhibitor Optimization

α-Substituted cyclopropylamine derivatives have demonstrated activity as inhibitors of lysine-specific demethylase 1 (KDM1A/LSD1), an epigenetic target implicated in acute myeloid leukemia and other malignancies [1]. The (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine scaffold provides a conformationally constrained amine warhead for mechanism-based inhibition, with the difluoromethyl substituent offering tunable lipophilicity (logP = -0.415) and metabolic stabilization compared to non-fluorinated analogs [2]. SAR studies indicate that stereochemistry at the cyclopropane ring significantly influences KDM1A inhibitory potency and selectivity [3].

Asymmetric Synthesis & Chiral Building Block Validation

The compound is ideally suited for evaluating novel asymmetric synthetic methodologies targeting difluoromethyl-substituted cyclopropanes, a class of motifs whose synthesis has historically been challenging [1]. Recent advances in enantioselective copper catalysis and biocatalytic cyclopropanation have enabled efficient access to chiral CHF₂-containing cyclopropanes, and this specific (1S,2S) stereoisomer serves as a benchmark substrate for method validation and comparison studies [2]. Its commercial availability at documented purity (≥95%) eliminates the confounding variable of in-house synthesis quality when assessing new catalytic systems [3].

Conformationally Locked Scaffold for Drug Design

The compound's established cis conformer preference for the CHF₂ group—where the hydrogen atom adopts a cis orientation relative to the cyclopropane ring—provides predictable spatial positioning of the hydrogen-bond donor vector [1]. This conformational lock reduces the entropic penalty upon target binding and enhances the reliability of computational docking and molecular dynamics simulations in structure-based design workflows [2]. Procurement of the stereochemically pure (1S,2S) form is essential for accurate structure-activity relationship determination, as the enantiomeric (1R,2R) analog presents a different spatial orientation of the amine and difluoromethyl groups [3].

Technical Documentation Hub

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